

# Application of WR99210 in CRISPR/Cas9 Gene Editing of Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

The advent of CRISPR/Cas9 technology has revolutionized genetic engineering, offering an unprecedented ability to manipulate the genomes of various organisms, including the malaria parasite Plasmodium falciparum. A critical component of successful gene editing is the selection of cells that have incorporated the desired genetic modifications. In the context of P. falciparum, the antifolate drug **WR99210** serves as a powerful and widely used selectable marker. **WR99210** selectively inhibits the parasite's dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] By introducing a resistant version of this enzyme, typically the human DHFR (hDHFR), along with the CRISPR/Cas9 machinery, researchers can effectively select for successfully transfected parasites.[1][3] This document provides detailed application notes and protocols for the use of **WR99210** in CRISPR/Cas9-mediated gene editing of P. falciparum.

## **Mechanism of Action and Selection Principle**

**WR99210** is a potent inhibitor of the P. falciparum dihydrofolate reductase (PfDHFR) enzyme. [1][4] This enzyme is crucial for the parasite's survival as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and some amino acids. Inhibition of PfDHFR leads to parasite death.



The selection strategy relies on the differential sensitivity of the parasite and human DHFR enzymes to **WR99210**. While **WR99210** is highly effective against PfDHFR, it has a significantly lower affinity for human DHFR (hDHFR).[1][2] Therefore, plasmids engineered to express hDHFR can confer resistance to **WR99210** in P. falciparum.

In a typical CRISPR/Cas9 experiment, a plasmid carrying the Cas9 nuclease, a single-guide RNA (sgRNA) targeting the gene of interest, a donor DNA template for homologous recombination, and the hDHFR gene as a selectable marker is introduced into the parasites.[3] [5] Following transfection, the parasite culture is treated with **WR99210**. Only the parasites that have successfully taken up the plasmid and express hDHFR will survive, allowing for the enrichment and isolation of genetically modified parasites.[3]

## **Quantitative Data Summary**

The following tables summarize key quantitative parameters for the application of **WR99210** in P. falciparum CRISPR/Cas9 experiments, compiled from various studies.

Table 1: WR99210 Working Concentrations for Selection

| P. falciparum Strain | WR99210 Concentration         | Reference |
|----------------------|-------------------------------|-----------|
| 3D7                  | 2.5 nM                        | [6]       |
| 3D7                  | 4 nM                          | [7]       |
| 3D7                  | 5 nM                          | [8]       |
| Dd2                  | 5 nM                          | [8]       |
| NF54                 | 2.5 nM                        | [9]       |
| General              | 1.5 nM (for wild-type PfDHFR) | [3]       |
| General              | 2.5 nM                        | [3]       |

Table 2: Typical Timelines for **WR99210** Selection



| Experimental Stage                          | Duration                   | Reference |
|---------------------------------------------|----------------------------|-----------|
| Drug pressure application post-transfection | 24 hours                   | [8][10]   |
| Initial drug selection period               | 5-6 days                   | [3][9]    |
| Appearance of resistant parasites           | ~20 days post-transfection | [11]      |
| Time to obtain marker-free clones           | ~7 weeks post-transfection | [3]       |

## **Experimental Protocols**

## Protocol 1: General Workflow for CRISPR/Cas9 Gene Editing using WR99210 Selection

This protocol outlines the key steps for performing a CRISPR/Cas9 gene editing experiment in P. falciparum using a plasmid-based system with **WR99210** selection.

#### 1. Plasmid Construction:

- Design and clone the specific sgRNA targeting the gene of interest into a Cas9-expressing plasmid. This plasmid should also contain the human dihydrofolate reductase (hDHFR) expression cassette for WR99210 selection.[5]
- Construct a donor template plasmid containing the desired genetic modification (e.g., gene knockout, point mutation, or tag insertion) flanked by homology arms corresponding to the genomic locus targeted by the sgRNA. In some systems, the donor template is included in the same plasmid as Cas9 and the sgRNA.[3]

#### 2. P. falciparum Culture and Transfection:

- Maintain P. falciparum cultures using standard in vitro cultivation methods.[8]
- Synchronize the parasite culture to the ring stage.[10]
- Prepare a mixture of the Cas9/sgRNA/hDHFR plasmid (50 μg) and the donor plasmid (50 μg) if using a two-plasmid system.
- Transfect the plasmids into uninfected red blood cells (RBCs) via electroporation.[12] Other established transfection protocols are also compatible.[12]



• Add synchronized schizont-stage parasites to the transfected RBCs to allow for invasion.

#### 3. WR99210 Selection:

- Approximately 24 hours post-transfection, apply drug selection by adding WR99210 to the culture medium at the desired concentration (e.g., 2.5 nM).[8][10]
- If using a two-plasmid system with a second selectable marker (e.g., blasticidin S deaminase), add the corresponding drug simultaneously.[3][10]
- Maintain continuous drug pressure for the first 6-7 days, monitoring parasitemia.[3] Parasitemia is expected to become undetectable during this period.[3]
- Continue to culture the parasites under **WR99210** selection until resistant parasites emerge, which can take approximately 20 days.[11]
- 4. Verification of Genetic Modification:
- Once a stable population of resistant parasites is established, isolate genomic DNA.
- Perform PCR analysis and Sanger sequencing to confirm the desired genetic modification at the target locus.

## Protocol 2: Preparation of WR99210 Stock Solution

It is crucial to use a reliable source of **WR99210**, as some commercial stocks may contain inactive regioisomers.[13][14]

- 1. Reagent and Equipment:
- WR99210 hydrochloride salt
- Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
- 2. Procedure:
- Prepare a 1 mM stock solution of WR99210 in DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.

## **Visualizations**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conflicting Requirements of Plasmodium falciparum Dihydrofolate Reductase Mutations Conferring Resistance to Pyrimethamine-WR99210 Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of CRISPR/Cas System for Improving Genome Editing Efficiency in Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. CRISPR-Cas9 gene editing of P. falciparum [bio-protocol.org]
- 10. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tagging to endogenous genes of Plasmodium falciparum using CRISPR/Cas9 PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of WR99210 in CRISPR/Cas9 Gene Editing of Plasmodium falciparum]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1683595#application-of-wr99210-in-crispr-cas9-gene-editing-of-p-falciparum]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com